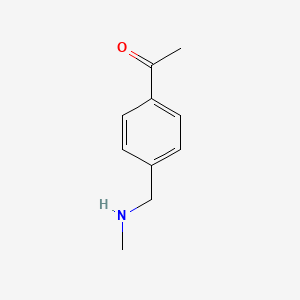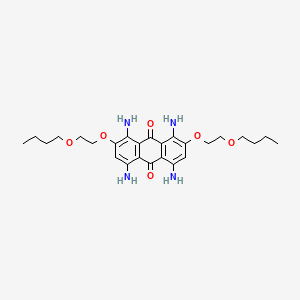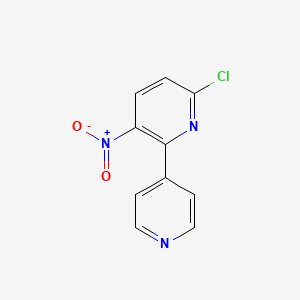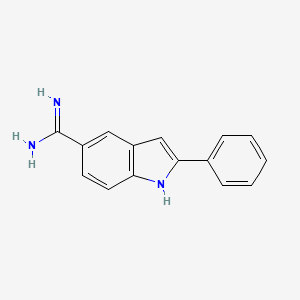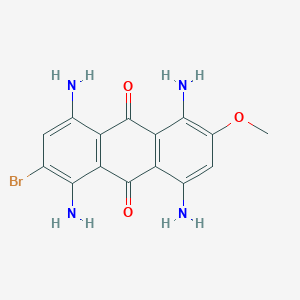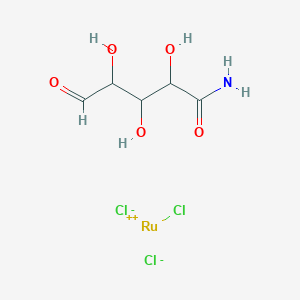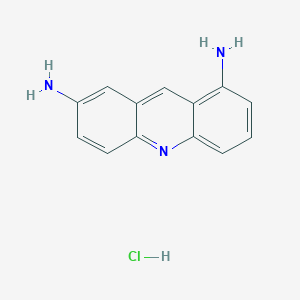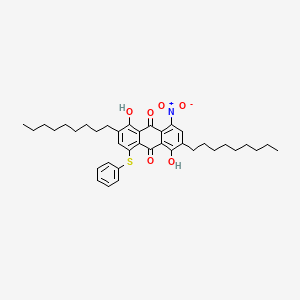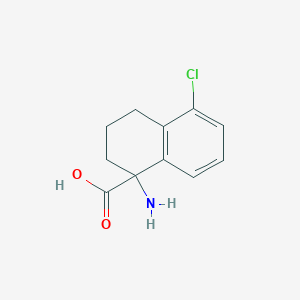
1-Naphthalenecarboxylic acid, 1-amino-5-chloro-1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group, an amino group, and a chlorine atom. The tetrahydro configuration indicates that the naphthalene ring is partially saturated, adding to its chemical versatility.
Méthodes De Préparation
The synthesis of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the desired product .
Analyse Des Réactions Chimiques
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydronaphthalenes.
Substitution: The amino and chloro groups on the naphthalene ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces fully saturated naphthalene derivatives.
Applications De Recherche Scientifique
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
1-Naphthalenecarboxylic acid: Lacks the amino and chloro groups, making it less versatile in chemical reactions.
Indole derivatives: These compounds share some structural similarities but differ in their biological activities and applications.
1,5-Naphthyridines: These compounds have a similar naphthalene core but differ in their nitrogen substitution patterns, leading to different reactivity and applications.
The uniqueness of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
1-amino-5-chloro-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-5-1-4-8-7(9)3-2-6-11(8,13)10(14)15/h1,4-5H,2-3,6,13H2,(H,14,15) |
Clé InChI |
BJHOGOCBKJGOAS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC=C2Cl)C(C1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
